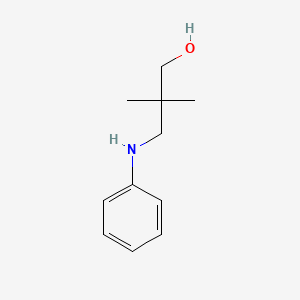

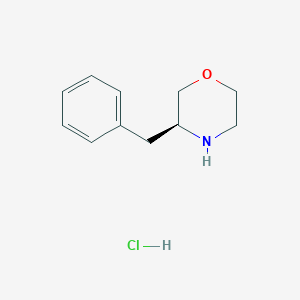

2,2-Dimethyl-3-(phenylamino)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,2-Dimethyl-3-(phenylamino)propan-1-ol” is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for “2,2-Dimethyl-3-(phenylamino)propan-1-ol” is 1S/C11H17NO/c1-11(2,9-13)8-12-10-6-4-3-5-7-10/h3-7,12-13H,8-9H2,1-2H3 .Physical And Chemical Properties Analysis

“2,2-Dimethyl-3-(phenylamino)propan-1-ol” is a liquid . The boiling point and other physical properties are not specified in the search results.Applications De Recherche Scientifique

Chemical Synthesis and Material Science

Research on compounds structurally related to 2,2-Dimethyl-3-(phenylamino)propan-1-ol often focuses on their synthesis and potential applications in material science. For instance, dimethyl ether (DME) is highlighted for its use as an eco-friendly alternative fuel in compression ignition engines due to its lower emissions and excellent combustion performance (Park & Lee, 2014). Furthermore, the development of biofuels from biomass-derived compounds, such as 2,5-dimethylfuran, underscores the ongoing research into sustainable energy sources, emphasizing the importance of such compounds in renewable energy technologies (Hoang et al., 2021).

Pharmacological Applications

Dimethyl sulfoxide (DMSO) is explored for its diverse pharmacological properties, including cryoprotectant and cell fusogen activities, highlighting the therapeutic potential of dimethyl compounds in medicine (Yu & Quinn, 1998). Moreover, dimethyl fumarate is reviewed for its immuno-modulatory, anti-inflammatory, and neuroprotective properties, especially in the treatment of multiple sclerosis and psoriasis (Deeks, 2016), demonstrating the wide-ranging potential of dimethyl compounds in therapeutic interventions.

Environmental and Biochemical Studies

Studies on carbon dioxide recycling into fuels discuss the catalytic conversion processes involving dimethyl compounds, illustrating the role of such chemicals in addressing environmental concerns related to carbon emissions (Centi & Perathoner, 2009). This research area underscores the significance of chemical compounds in environmental sustainability efforts.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,3-diphenyl-3-(phenylamino)propan-1-ones, have been identified as inhibitors of cyclooxygenase-2 (cox-2) . COX-2 is an enzyme that plays a crucial role in inflammation and cancer .

Mode of Action

If it acts similarly to related compounds, it may inhibit the activity of COX-2, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation and pain sensation .

Result of Action

If it acts as a COX-2 inhibitor, it would likely reduce the production of prostaglandins, leading to a decrease in inflammation and pain .

Propriétés

IUPAC Name |

3-anilino-2,2-dimethylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,9-13)8-12-10-6-4-3-5-7-10/h3-7,12-13H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFXVUPTTUCBJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=CC=CC=C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-(phenylamino)propan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-7-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2539170.png)

![3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2539176.png)

![1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole](/img/structure/B2539185.png)

![4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine hydrochloride](/img/structure/B2539189.png)